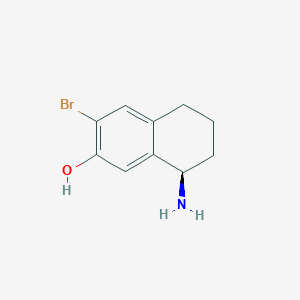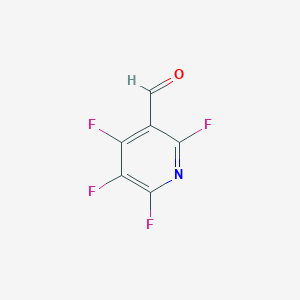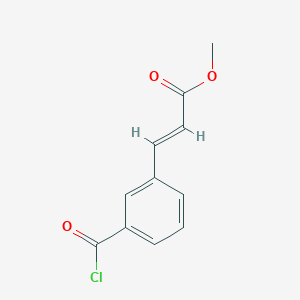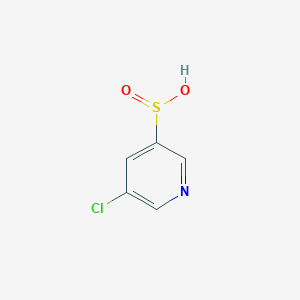
5-Chloropyridine-3-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloropyridine-3-sulfinic acid: is an organic compound with the molecular formula C5H4ClNO2S It is a derivative of pyridine, where the 5-position is substituted with a chlorine atom and the 3-position with a sulfinic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyridine-3-sulfinic acid typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method includes the diazotization of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group to form pyridine-3-sulfonyl chlorides, which are then hydrolyzed to yield the sulfinic acid .
Industrial Production Methods: Industrial production methods for pyridine-3-sulfonic acids often involve the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by replacement of the chlorine atom with a sulfo group . This process can be scaled up for large-scale production, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloropyridine-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often occur in the presence of bases like sodium hydroxide or catalysts like palladium.
Major Products:
Oxidation: 5-Chloropyridine-3-sulfonic acid.
Reduction: 5-Chloropyridine-3-sulfide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloropyridine-3-sulfinic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study enzyme inhibition and as a building block for the synthesis of bioactive molecules .
Wirkmechanismus
The mechanism of action of 5-Chloropyridine-3-sulfinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinic acid group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .
Vergleich Mit ähnlichen Verbindungen
5-Chloropyridine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
3-Chloropyridine: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
5-Bromopyridine-3-sulfinic acid: Similar reactivity but with a bromine atom instead of chlorine.
Uniqueness: 5-Chloropyridine-3-sulfinic acid is unique due to the presence of both a chlorine atom and a sulfinic acid group, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C5H4ClNO2S |
|---|---|
Molekulargewicht |
177.61 g/mol |
IUPAC-Name |
5-chloropyridine-3-sulfinic acid |
InChI |
InChI=1S/C5H4ClNO2S/c6-4-1-5(10(8)9)3-7-2-4/h1-3H,(H,8,9) |
InChI-Schlüssel |
IPEBYTVYEONXIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1Cl)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


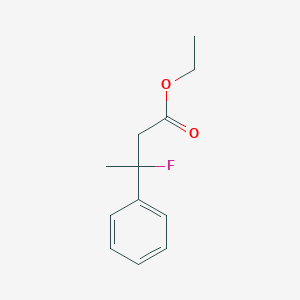
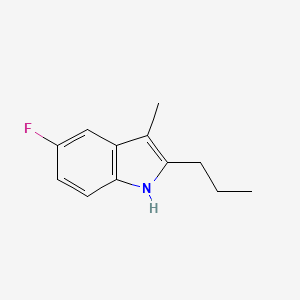
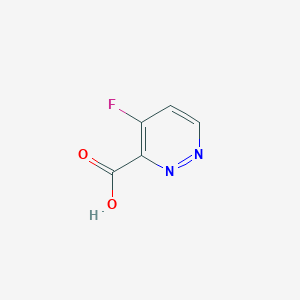
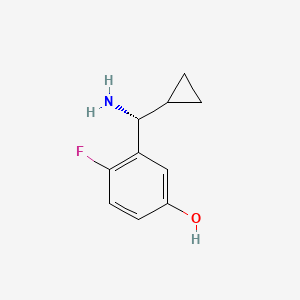

![3-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12972628.png)
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12972631.png)

